

# 5-bromo-2,3-dihydro-1H-inden-1-amine chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-bromo-2,3-dihydro-1H-inden-1-amine

Cat. No.: B070375

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties and Applications of **5-Bromo-2,3-dihydro-1H-inden-1-amine**

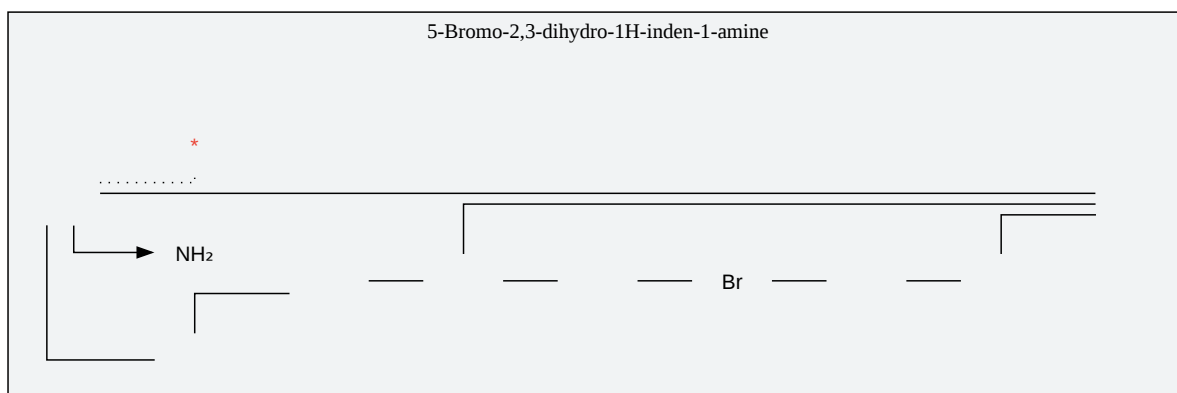
## Introduction

**5-Bromo-2,3-dihydro-1H-inden-1-amine** is a substituted aminoindane that serves as a critical chiral building block in modern organic synthesis and medicinal chemistry. Its rigid bicyclic scaffold, which can be considered a constrained analog of phenethylamine, combined with two distinct and strategically positioned functional groups—a primary amine on a chiral center and an aryl bromide—makes it a highly versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, reactivity profile, and key applications for researchers and professionals in drug development. The molecule is commonly handled as a racemate, as individual (R) or (S) enantiomers, or as its more stable hydrochloride salt.

## Core Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical reagent is established by its structure and core properties. **5-Bromo-2,3-dihydro-1H-inden-1-amine** is characterized by an indane core, where a benzene ring is fused to a cyclopentane ring. The key substitutions are a bromine

atom at the 5-position of the aromatic ring and an amine group at the 1-position of the aliphatic ring, which is a stereocenter.



[Click to download full resolution via product page](#)

Caption: Chemical structure of **5-bromo-2,3-dihydro-1H-inden-1-amine**.

Table 1: Key Chemical Identifiers

Identifier	Value	Source(s)
Molecular Formula	C <sub>9</sub> H <sub>10</sub> BrN (Free Base)	[1][2]
C <sub>9</sub> H <sub>11</sub> BrClN (HCl Salt)	[3][4][5]	
Molecular Weight	212.09 g/mol (Free Base)	[1][2]
248.55 g/mol (HCl Salt)	[3][4][5]	
CAS Number (Racemate)	185122-74-1	[1][2]
CAS Number ((R)-enantiomer)	1228561-27-0	[6]
CAS Number (HCl Salt)	1197595-75-7	[3][5][7][8]
InChIKey	IEUKCNPRRGOGDG-UHFFFAOYSA-N	[2]

Table 2: Physicochemical and Computed Properties

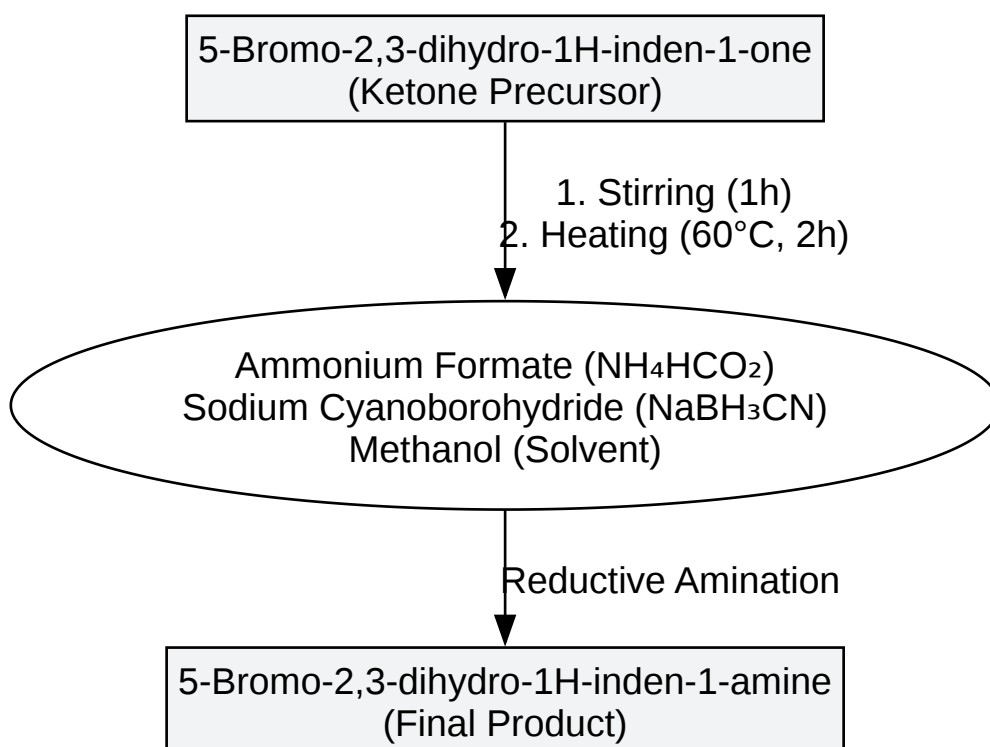
Property	Value	Source(s)
Physical Form	Solid, semi-solid, or liquid (Free Base)	
Solid (HCl Salt)	[3]	
Typical Purity	95% - 97%	[1]
XLogP3	1.9	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	1	[2]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[7]

## Synthesis and Reactivity

### Synthetic Pathway: Reductive Amination

The most direct and widely adopted method for synthesizing **5-bromo-2,3-dihydro-1H-inden-1-amine** is the reductive amination of its corresponding ketone precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. This transformation is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting ketone. The process involves the in-situ formation of an imine intermediate by reacting the ketone with an ammonia source, which is then selectively reduced to the primary amine.

The choice of reagents is critical for success. Ammonium formate serves as a convenient, solid source of ammonia. Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is the reducing agent of choice because it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate, thus minimizing side reactions and maximizing yield.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis via reductive amination.

## Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **5-bromo-2,3-dihydro-1H-inden-1-amine**.<sup>[9]</sup>

Materials:

- 5-bromo-2,3-dihydro-1H-inden-1-one (1.00 equiv)
- Ammonium formate (10.0 equiv)
- Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (approx. 3.0 equiv)
- Methanol (Solvent)
- Ethyl Acetate (EA) / Petroleum Ether (PE) for chromatography

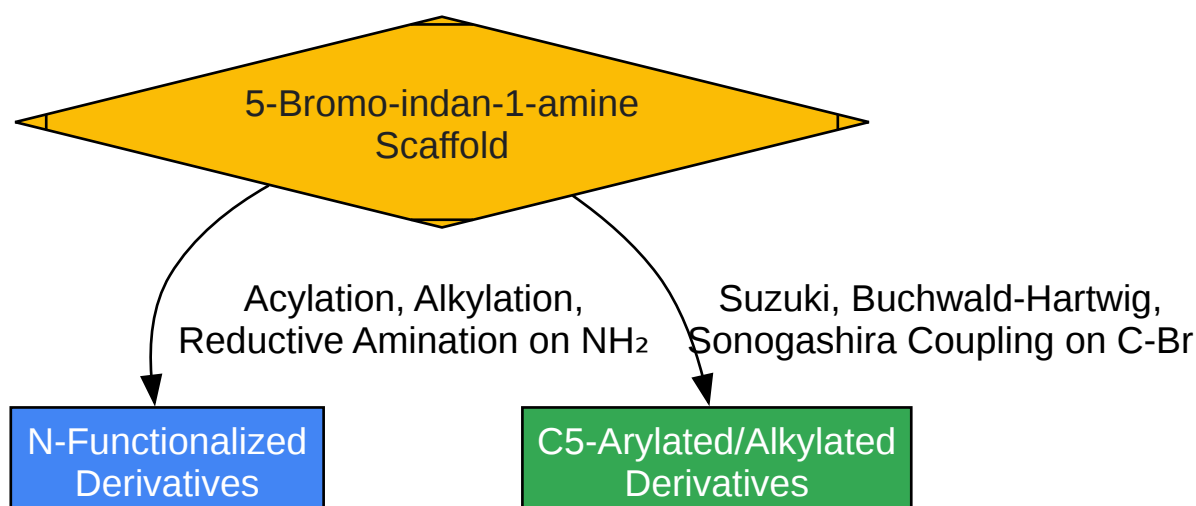
Procedure:

- **Reaction Setup:** To a solution of 5-bromo-2,3-dihydro-1H-inden-1-one (e.g., 100 g, 474 mmol) in methanol (1.5 L) in a suitable reaction vessel, add ammonium formate (300 g, 4.76 mol).
- **Imine Formation:** Stir the mixture at ambient temperature for 1 hour. During this step, the ketone reacts with ammonia (from the formate salt) to form an equilibrium with the corresponding imine.
- **Reduction:** Carefully add sodium cyanoborohydride (90 g, 1.43 mol) portion-wise to the stirring mixture. Causality Note:  $\text{NaBH}_3\text{CN}$  is added after the imine has had time to form, ensuring it selectively reduces the C=N bond.
- **Reaction Completion:** Heat the reaction mixture to 60°C and maintain for 2 hours. The elevated temperature drives the reaction to completion.
- **Workup:** After cooling, concentrate the mixture under reduced pressure to remove the methanol.
- **Purification:** The crude residue is purified by silica gel chromatography using a solvent system such as ethyl acetate/petroleum ether (1:10 v/v) to yield the final product.<sup>[9]</sup>

This self-validating protocol yields the target amine, which can be confirmed by standard analytical techniques (NMR, LC-MS).

## Key Reactive Sites and Derivatization Potential

The synthetic utility of this molecule stems from its two orthogonal reactive handles, which allow for sequential and selective functionalization.



[Click to download full resolution via product page](#)

Caption: Derivatization potential of the core scaffold.

- The Primary Amine (at C1): This nucleophilic group readily participates in a wide range of classical amine reactions, including acylation to form amides, alkylation to form secondary or tertiary amines, and reductive amination with aldehydes or ketones to generate more complex side chains.
- The Aryl Bromide (at C5): This site is primed for transition metal-catalyzed cross-coupling reactions. It is an excellent substrate for Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Sonogashira coupling (to form C-C triple bonds), enabling the introduction of immense structural diversity at the aromatic core.

## Applications in Research and Drug Development

The primary application of **5-bromo-2,3-dihydro-1H-inden-1-amine** is as an intermediate in the synthesis of high-value compounds, particularly pharmaceutical candidates.

- **Scaffold for Medicinal Chemistry:** The indane framework provides a conformationally restricted scaffold that can help improve binding affinity and selectivity for biological targets by reducing the entropic penalty of binding. The precursor ketone has been identified as an intermediate in research related to obesity-related metabolic diseases, highlighting the therapeutic relevance of this molecular class.[\[10\]](#)
- **Chiral Pool Synthesis:** The availability of enantiomerically pure forms allows for stereoselective synthesis, which is crucial for developing drugs that interact with chiral biological systems like enzymes and receptors.[\[11\]](#)
- **Fragment-Based Drug Discovery (FBDD):** As a fragment-sized molecule with versatile synthetic handles, it is an ideal starting point in FBDD campaigns. Fragments can be elaborated at either the amine or bromide position to optimize interactions with a target protein.

## Safety, Handling, and Storage

Proper handling is essential due to the compound's potential hazards. It should be managed by personnel trained in handling chemical reagents in a well-ventilated laboratory environment.

Table 3: GHS Hazard and Precautionary Information

Category	Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[7]
Hazard Statements	H302: Harmful if swallowed.	[7]
	H315: Causes skin irritation.	
	H319: Causes serious eye irritation.	
	H335: May cause respiratory irritation.	
Precautionary Statements	P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.	[7]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[12]
- Engineering Controls: Use in a chemical fume hood to avoid inhalation of vapors or dust.[13]
- Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). For long-term stability, refrigeration at 2-8°C in a dark location is recommended.[7]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).



## References

- 1. chemuniverse.com [chemuniverse.com]
- 2. 5-bromo-2,3-dihydro-1H-inden-1-amine | C<sub>9</sub>H<sub>10</sub>BrN | CID 22228388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-BROMO-2,3-DIHYDRO-1H-INDEN-1-AMINE-HCl | CymitQuimica [cymitquimica.com]
- 4. (R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C<sub>9</sub>H<sub>11</sub>BrClN | CID 92134900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride | C<sub>9</sub>H<sub>11</sub>BrClN | CID 45792085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1228561-27-0|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]
- 7. achmem.com [achmem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. 5-Bromo-2,3-dihydro-1H-inden-1-amine | 185122-74-1 [chemicalbook.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. 1443238-61-6|(R)-5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 12. fishersci.com [fishersci.com]
- 13. enamine.enamine.net [enamine.enamine.net]
- To cite this document: BenchChem. [5-bromo-2,3-dihydro-1H-inden-1-amine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b070375#5-bromo-2-3-dihydro-1h-inden-1-amine-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)